molecular formula C17H13Br2ClN2O2 B413843 1-(4-chlorophenyl)-N-(2,4-dibromophenyl)-5-oxopyrrolidine-3-carboxamide

1-(4-chlorophenyl)-N-(2,4-dibromophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B413843
M. Wt: 472.6g/mol
InChI Key: RWOABJCQURAVHG-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2,4-dibromophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidinecarboxamides This compound is characterized by the presence of a chlorophenyl group, a dibromophenyl group, and a pyrrolidine ring with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(2,4-dibromophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.

    Introduction of the Dibromophenyl Group: The dibromophenyl group can be introduced through a similar nucleophilic substitution reaction using a dibrominated aromatic compound.

    Formation of the Carboxamide Functional Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine or amide reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(2,4-dibromophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts such as palladium or copper.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

1-(4-chlorophenyl)-N-(2,4-dibromophenyl)-5-oxopyrrolidine-3-carboxamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(2,4-dibromophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes or Receptors: Modulating their activity and leading to downstream biological effects.

    Interacting with Cellular Pathways: Affecting processes such as cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

1-(4-chlorophenyl)-N-(2,4-dibromophenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide: Similar structure but with dichlorophenyl group instead of dibromophenyl group.

    1-(4-bromophenyl)-N-(2,4-dibromophenyl)-5-oxo-3-pyrrolidinecarboxamide: Similar structure but with bromophenyl group instead of chlorophenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H13Br2ClN2O2

Molecular Weight

472.6g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(2,4-dibromophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H13Br2ClN2O2/c18-11-1-6-15(14(19)8-11)21-17(24)10-7-16(23)22(9-10)13-4-2-12(20)3-5-13/h1-6,8,10H,7,9H2,(H,21,24)

InChI Key

RWOABJCQURAVHG-UHFFFAOYSA-N

SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)Br)Br

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)Br)Br

Origin of Product

United States

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